molecular formula C11H11NO4 B2991580 2-[(Cyclopropylcarbonyl)amino]-5-hydroxybenzoic acid CAS No. 543695-30-3

2-[(Cyclopropylcarbonyl)amino]-5-hydroxybenzoic acid

Cat. No.: B2991580
CAS No.: 543695-30-3
M. Wt: 221.212
InChI Key: MEPLUSPZRYYTTI-UHFFFAOYSA-N
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Description

2-[(Cyclopropylcarbonyl)amino]-5-hydroxybenzoic acid is an organic compound with the molecular formula C11H11NO4 It is a derivative of benzoic acid, characterized by the presence of a cyclopropylcarbonyl group and a hydroxyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Cyclopropylcarbonyl)amino]-5-hydroxybenzoic acid typically involves the following steps:

    Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or other oxidizing agents.

    Benzoic Acid Derivatization: The final step involves the derivatization of benzoic acid to incorporate the cyclopropylcarbonyl and hydroxyl groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction steps but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Cyclopropylcarbonyl)amino]-5-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted benzoic acid derivatives.

Scientific Research Applications

2-[(Cyclopropylcarbonyl)amino]-5-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-[(Cyclopropylcarbonyl)amino]-5-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Gene Expression: Influencing the expression of genes related to inflammation, cell growth, or apoptosis.

Comparison with Similar Compounds

2-[(Cyclopropylcarbonyl)amino]-5-hydroxybenzoic acid can be compared with other similar compounds, such as:

    2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide: Shares a similar cyclopropylcarbonyl group but differs in the core structure.

    5-[(Cyclopropylcarbonyl)amino]-2-hydroxybenzoic acid: Similar hydroxyl and cyclopropylcarbonyl groups but different positioning on the benzene ring.

    Chalcones: Compounds with a similar benzoic acid backbone but different substituents and functional groups.

Properties

IUPAC Name

2-(cyclopropanecarbonylamino)-5-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO4/c13-7-3-4-9(8(5-7)11(15)16)12-10(14)6-1-2-6/h3-6,13H,1-2H2,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEPLUSPZRYYTTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(C=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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